5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(methylsulfanyl)ethanone with thiourea in the presence of a base to form the thiazole ring, followed by oxidation to introduce the aldehyde group . Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Scientific Research Applications
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to alterations in biochemical pathways . For example, it may inhibit microbial growth by interfering with essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
5-(Methylsulfanyl)-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(Methylsulfanyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . Its combination of a methylsulfanyl group and an aldehyde group makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-methylsulfanyl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c1-8-5-2-6-4(3-7)9-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNUUKTXZKFFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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